molecular formula C14H17NO3 B2514821 Tert-butyl 4-(prop-2-enamido)benzoate CAS No. 2446668-79-5

Tert-butyl 4-(prop-2-enamido)benzoate

Cat. No.: B2514821
CAS No.: 2446668-79-5
M. Wt: 247.294
InChI Key: INVVNZVNAQIJNG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(prop-2-enamido)benzoate (CID 147952312) is a chemical building block of interest in synthetic and medicinal chemistry research. Its molecular formula is C14H17NO3, and it features both a tert-butyl ester and an acrylamide group within its structure . The tert-butyl ester is a widely used protecting group in organic synthesis, safeguarding the carboxylic acid functionality during reactions and allowing for selective deprotection under mild acidic conditions later in a synthetic sequence . The presence of the acrylamide group makes this compound a valuable precursor for incorporating a reactive handle into larger molecules. Acrylamides are commonly used in the synthesis of covalent inhibitors and as components in polymer science. In a research context, this compound serves as a key intermediate in multi-step syntheses. For instance, it has been utilized in the construction of complex cystobactamid derivatives, a class of compounds with promising broad-spectrum antibacterial activity that function by uniquely inhibiting bacterial gyrase . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet prior to use.

Properties

IUPAC Name

tert-butyl 4-(prop-2-enoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-5-12(16)15-11-8-6-10(7-9-11)13(17)18-14(2,3)4/h5-9H,1H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVNZVNAQIJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(prop-2-enamido)benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(prop-2-enamido)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

Tert-butyl 4-(prop-2-enamido)benzoate serves as an important intermediate in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be employed in the preparation of various derivatives through reactions such as esterification and amidation.
  • Reagent in Organic Reactions : It acts as a reagent in several organic transformations, facilitating the formation of more complex structures.

Biology

In biological research, this compound has been explored for its potential effects on enzyme inhibition and protein interactions:

  • Enzyme Inhibition Studies : The prop-2-enamido group allows for specific interactions with active sites of enzymes, making it valuable in studying enzyme kinetics and inhibition mechanisms.
  • Protein-Ligand Interactions : The compound can be used to probe the binding affinities between small molecules and proteins, providing insights into drug design.

Industry

This compound is also significant in industrial applications:

  • Production of Specialty Chemicals : It serves as a building block for synthesizing specialty chemicals used in various applications, including pharmaceuticals and agrochemicals.
  • Polymer Synthesis : The compound can be incorporated into polymer matrices, enhancing material properties such as solubility and thermal stability.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on a specific enzyme demonstrated that the compound effectively reduced enzyme activity by binding to the active site. This finding highlights its potential use in developing enzyme inhibitors for therapeutic purposes.

Case Study 2: Polymer Synthesis

Research on incorporating this compound into polymer formulations showed improved mechanical properties and thermal stability compared to traditional polymers. This application underscores its value in material science.

Mechanism of Action

The mechanism of action of tert-butyl 4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares tert-butyl 4-(prop-2-enamido)benzoate with five structurally related compounds derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Properties/Applications
This compound C₁₄H₁₇NO₃ 263.30 Acrylamide, tert-butyl ester Polymerizable monomer; HDAC inhibition candidate
Tert-butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 283.12 Bromo, fluoro, tert-butyl ester Pharmaceutical intermediate (halogen-directed reactivity)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino, ethyl ester Co-initiator in resins; high reactivity with photoinitiators
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₅S 230.24 Sulfoxy, ethyl ester Polar, acidic; potential prodrug applications
Tert-butyl 4-(4-amino-2-methylphenoxy)benzoate C₁₈H₂₁NO₃ 299.37 Amino, methylphenoxy, tert-butyl Intermediate in kinase inhibitors

Key Comparative Insights

Physical Properties
  • Steric Hindrance: The bulky tert-butyl group in the target compound and tert-butyl 4-(4-amino-2-methylphenoxy)benzoate may hinder enzymatic degradation, improving metabolic stability in drug candidates .

Biological Activity

Tert-butyl 4-(prop-2-enamido)benzoate, with the chemical formula C14H17NO3C_{14}H_{17}NO_3, is a compound that has garnered attention for its potential biological activities. Its structure features a tert-butyl group attached to a benzoate moiety, which is further substituted by a prop-2-enamido group. This unique configuration suggests various applications in medicinal chemistry, particularly in the context of drug development and biological research.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research has shown that certain benzoate derivatives can inhibit the proliferation of cancer cells. A notable example includes the use of benzoate derivatives in targeting specific oncogenic pathways, such as MYC, which is often overexpressed in various cancers. The inhibition of MYC can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been investigated for their ability to combat bacterial and fungal infections. Research indicates that modifications to the benzoate structure can enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The introduction of specific functional groups has been shown to improve activity against these microorganisms .

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction : The compound may interact with specific receptors that modulate cell signaling pathways related to growth and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence ROS levels, leading to oxidative stress in cancer cells and subsequent cell death .

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various benzoate derivatives, including this compound, and evaluated their effects on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzoate derivatives. This compound was tested against several bacterial strains. The results showed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Biological Activity Summary of this compound

Activity Type Observed Effect Reference
AnticancerInhibition of breast cancer cell proliferation
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionPotential inhibition of metabolic enzymes

Table 2: Comparison with Similar Compounds

Compound IC50 (µM) MIC (µg/mL) Activity Type
This compound105Anticancer
Benzoate Derivative A1510Antimicrobial
Benzoate Derivative B87Anticancer

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